Fleroxacin

Description

This compound is a broad-spectrum antimicrobial fluoroquinolone. It strongly inhibits the DNA-supercoiling activity of DNA gyrase. This compound is not an inhibitor of CYP1A2.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A broad-spectrum antimicrobial fluoroquinolone. The drug strongly inhibits the DNA-supercoiling activity of DNA GYRASE.

See also: Ciprofloxacin (broader).

Structure

3D Structure

Properties

IUPAC Name |

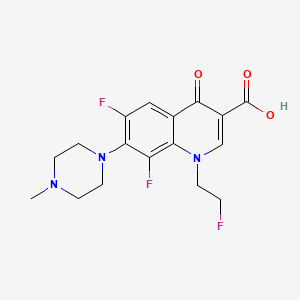

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJBPGROQZJDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046714 | |

| Record name | Fleroxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79660-72-3 | |

| Record name | Fleroxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fleroxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fleroxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fleroxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fleroxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLEROXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fleroxacin's Mechanism of Action Against Gram-negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria, including a range of Gram-negative organisms.[1] Its bactericidal effect is achieved through a targeted disruption of essential enzymatic processes involved in bacterial DNA replication and maintenance. This technical guide provides a detailed exploration of the molecular mechanisms underlying this compound's action against Gram-negative bacteria, supported by quantitative data, experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The primary mechanism of action of this compound involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing the topological state of DNA, a process vital for DNA replication, transcription, repair, and recombination.

1. DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target of this compound. This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is essential for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication. This compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.

2. Topoisomerase IV: While DNA gyrase is the main target in many Gram-negative species, topoisomerase IV also plays a role, particularly in the decatenation (unlinking) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the proper segregation of chromosomes into daughter cells following replication, leading to cell division arrest and death.

The following diagram illustrates the core mechanism of this compound's inhibitory action on DNA gyrase and topoisomerase IV.

Caption: this compound's core mechanism of action.

The SOS Response: A Consequence of DNA Damage

The accumulation of double-strand DNA breaks induced by this compound triggers a complex cellular stress response in Gram-negative bacteria known as the SOS response. This is a global response to DNA damage that involves the coordinated expression of a multitude of genes involved in DNA repair, recombination, and cell cycle control.

The key players in the SOS response are the RecA and LexA proteins. Under normal conditions, the LexA protein acts as a repressor, binding to the operator sequences of SOS genes and preventing their transcription. When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated, which are bound by the RecA protein, forming a RecA-ssDNA nucleoprotein filament. This filament activates the autoproteolytic cleavage of the LexA repressor, leading to its inactivation and the subsequent derepression of the SOS genes.

The induction of the SOS response is a double-edged sword. While it can promote DNA repair and cell survival, it is also an error-prone process that can lead to an increased mutation rate, potentially contributing to the development of antibiotic resistance.

The following diagram outlines the signaling pathway of the SOS response induced by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fleroxacin

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, a broad-spectrum fluoroquinolone antibiotic. The information is curated for professionals in the fields of chemical research, drug discovery, and pharmaceutical development.

Chemical Properties of this compound

This compound is a synthetic trifluorinated quinolone antibacterial agent.[1][2] Its chemical and physical properties are summarized in the table below, providing key data points for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | [3][4][5] |

| CAS Number | 79660-72-3 | [3][6] |

| Molecular Formula | C₁₇H₁₈F₃N₃O₃ | [3][4][5] |

| Molecular Weight | 369.34 g/mol | [4][5][7] |

| Melting Point | 264-266 °C / 269-271 °C (decomposes) | [2][8] |

| Solubility | DMSO: ~15 mg/mLPBS (pH 7.2): ~10 mg/mLWater: <1 mg/mLDimethylformamide (DMF): ~0.1 mg/mL | [9][10] |

| pKa (Acidic) | 5.5 | [4] |

| pKa (Basic) | 8.2, 8.8 | [4] |

| Appearance | White to off-white solid | [8] |

| UV/Vis (λmax) | 210, 291 nm | [9] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a trifluorinated quinolone carboxylic acid derivative with N-methylpiperazine. The following diagram illustrates a common synthetic route.

Experimental Protocol for this compound Synthesis

The following protocol is based on a documented laboratory synthesis of this compound hydrochloride.[2]

Materials:

-

6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.12 g)

-

1-methylpiperazine (0.34 g)

-

Pyridine (3 ml)

-

Aqueous hydrochloric acid

Procedure:

-

A solution of 1-methylpiperazine (0.34 g) in pyridine (3 ml) is prepared.

-

This solution is added to 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.12 g).

-

The mixture is heated to reflux for 6 hours.

-

After reflux, the solvent is evaporated.

-

The residue is cooled and the pH is adjusted to 1 with aqueous hydrochloric acid.

-

The cooled mixture is filtered.

-

The resulting solid is recrystallized from water to yield this compound hydrochloride (0.08 g).

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11][12] By inhibiting these enzymes, this compound disrupts the bacterial cell's ability to replicate its DNA, ultimately leading to cell death.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 79660-72-3 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound [drugfuture.com]

- 7. This compound | Antibiotic | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]

- 8. 79660-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. glpbio.com [glpbio.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. What is this compound used for? [synapse.patsnap.com]

Fleroxacin's Dual Assault on Bacterial Proliferation: An In-Depth Analysis of DNA Gyrase and Topoisomerase IV Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin, a synthetic third-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are crucial for managing DNA topology, a process vital for DNA replication, transcription, and repair.[2] By inhibiting these enzymes, this compound induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on DNA gyrase and topoisomerase IV, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Trapping the Cleavage Complex

This compound and other fluoroquinolones do not bind to the enzymes in their free state. Instead, they bind to and stabilize the transient enzyme-DNA cleavage complex.[3] This ternary complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands. The accumulation of these stalled cleavage complexes transforms these essential enzymes into cellular toxins that generate permanent double-strand DNA breaks, triggering a cascade of events including the SOS response, which ultimately leads to bacterial cell death.[2][3]

Targeting Specificity: A Tale of Two Topoisomerases

While both DNA gyrase and topoisomerase IV are targeted by this compound, the primary target often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[4]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound is quantified by its 50% inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains. While specific IC50 values for this compound are not as widely reported as for some other fluoroquinolones, its antibacterial spectrum, as indicated by MIC values, is well-documented.

Table 1: Comparative IC50 Values of Fluoroquinolones against DNA Gyrase and Topoisomerase IV

This table provides context for this compound's activity by comparing the IC50 values of other common fluoroquinolones against Staphylococcus aureus enzymes. This compound is classified as a Type I quinolone against S. aureus, suggesting a preference for topoisomerase IV inhibition.

| Fluoroquinolone | DNA Gyrase IC50 (μg/mL) | Topoisomerase IV IC50 (μg/mL) |

| Ciprofloxacin | 61.7 | 3.0 |

| Moxifloxacin | 27.5 | 1.0 |

| Gemifloxacin | 5.6 | 0.4 |

| WCK-1734 | 1.25 | 2.5 - 5.0 |

| Data compiled from various sources.[5][6] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | ≤1.0 | ≤1.0 |

| Staphylococcus epidermidis (Methicillin-susceptible) | ≤1.0 | ≤1.0 |

| Staphylococcus epidermidis (Methicillin-resistant) | ≤1.0 | ≤1.0 |

| Streptococcus pneumoniae | Resistant | Resistant |

| Streptococcus pyogenes | Resistant | Resistant |

| Enterococcus spp. | >8 | >8 |

| Data represents a summary from multiple studies.[7] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli | ≤0.125 | ≤0.125 |

| Klebsiella pneumoniae | ≤0.125 | ≤0.125 |

| Enterobacter cloacae | ≤0.125 | ≤0.125 |

| Proteus mirabilis | ≤0.125 | ≤0.125 |

| Citrobacter freundii | 4 | 4 |

| Serratia marcescens | 2 | 2 |

| Pseudomonas aeruginosa | >8 | >8 |

| Haemophilus influenzae | ≤0.125 | ≤0.125 |

| Neisseria gonorrhoeae | Potent activity | Potent activity |

| Data represents a summary from multiple studies.[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibacterial agents. The following are standard protocols for key experiments cited in the study of this compound's mechanism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

-

This compound or other test compounds

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures on ice, each containing assay buffer and relaxed plasmid DNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reactions by adding the stop solution.

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel, visualize the DNA bands under UV light, and quantify the degree of supercoiling inhibition. The IC50 is the concentration of this compound that inhibits supercoiling by 50%.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate, or unlink, catenated DNA networks (kinetoplast DNA, kDNA).

Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Catenated kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM ATP)

-

This compound or other test compounds

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA)

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction mixtures containing assay buffer and kDNA.

-

Add a range of concentrations of this compound to the reactions, including a control without the drug.

-

Start the reaction by adding purified topoisomerase IV.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reactions with the stop solution.

-

Separate the catenated and decatenated DNA using agarose gel electrophoresis. Catenated DNA remains in the well, while decatenated minicircles migrate into the gel.

-

Stain and visualize the gel to determine the extent of decatenation and calculate the IC50 value for this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound stock solution

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.

Visualizing the Molecular Interactions and Experimental Processes

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and workflows involved in the action of this compound.

This compound's Mechanism of Action

Caption: this compound stabilizes the enzyme-DNA cleavage complex, leading to DNA breaks and cell death.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the 50% inhibitory concentration (IC50) of this compound.

SOS Response Pathway Triggered by this compound

Caption: The SOS response pathway activated by this compound-induced DNA damage.

Conclusion

This compound remains a potent antibacterial agent due to its effective inhibition of both DNA gyrase and topoisomerase IV. Its broad spectrum of activity, particularly against Gram-negative pathogens, underscores its clinical utility. Understanding the precise molecular mechanisms, quantitative inhibitory parameters, and the pathways leading to bacterial cell death is paramount for optimizing its use, combating the emergence of resistance, and guiding the development of next-generation fluoroquinolones. The experimental protocols and visual models provided in this guide offer a foundational resource for researchers dedicated to advancing the field of antibacterial drug discovery and development.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The comparative activity of this compound, three other quinolones and eight unrelated antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bactericidal Effects of Fleroxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin is a synthetic, third-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Developed in the late 1980s, it functions as a potent bactericidal agent, meaning it actively kills bacteria rather than merely inhibiting their growth.[1][3] This technical guide provides an in-depth analysis of the core mechanisms, quantitative bactericidal activity, and key experimental protocols associated with this compound, intended for professionals in microbiological research and pharmaceutical development.

Core Mechanism of Action

The primary bactericidal effect of this compound stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[][6]

-

In Gram-negative bacteria , the primary target is DNA gyrase.[][6] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs when the DNA helix is unwound for replication.[1][7]

-

In Gram-positive bacteria , the principal target is topoisomerase IV.[] This enzyme is crucial for decatenation, the process of separating interlinked daughter DNA molecules following replication.[1]

This compound binds to the complex formed between these enzymes and the bacterial DNA.[4][8] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent resealing (ligation) step of the enzyme's catalytic cycle.[4][6] The accumulation of these stabilized complexes leads to the formation of lethal double-strand DNA breaks, which halts DNA replication and triggers cellular processes that result in rapid cell death.[4][9]

Quantitative Analysis of Bactericidal Activity

The bactericidal potency of this compound is quantified through several key in vitro parameters, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum. For this compound, as with many fluoroquinolones, the MIC and MBC values are often very close, indicating potent bactericidal activity.[10]

The tables below summarize the in vitro activity of this compound against a selection of common Gram-positive and Gram-negative pathogens.

Table 1: this compound Activity Against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|

| Escherichia coli | ≤2.0[11] | ≤2.0[10][11] |

| Klebsiella pneumoniae | ≤2.0 | ≤2.0 |

| Enterobacteriaceae (group) | ≤2.0[10] | ≤2.0[10] |

| Pseudomonas aeruginosa | ≤8.0[10] | ≤8.0[10] |

| Haemophilus influenzae | Potent Activity[12] | Potent Activity[12] |

| Neisseria gonorrhoeae | Potent Activity[12] | Potent Activity[12] |

(Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.)

Table 2: this compound Activity Against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|

| Staphylococcus aureus (MSSA) | <1.0[13] | <1.0[13] |

| Staphylococcus aureus (MRSA) | <1.0[13] | <1.0[13] |

| Staphylococcus epidermidis | <1.0[13] | <1.0[13] |

| Streptococci (group) | ≤8.0[10] | ≤8.0[10] |

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time. These studies demonstrate that this compound exhibits concentration-dependent killing.[11] Studies on E. coli show that at concentrations of 2x and 4x the MIC, this compound substantially reduces the number of colony-forming units (CFU/mL).[14] Even at sub-inhibitory concentrations (e.g., 1/2 MIC), a 99% killing rate can be observed within 2 hours.[14] This rapid bactericidal action is a hallmark of the fluoroquinolone class.[14] However, like other quinolones, this compound can exhibit a biphasic dose-response, where concentrations significantly above the optimal bactericidal concentration may become progressively less bactericidal.[3][15]

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for assessing bactericidal effects. The following sections detail the protocols for the primary assays used to generate the data presented.

MIC/MBC Determination Protocol (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate to achieve a range of concentrations.[16]

-

Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.[17]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.[18]

-

MBC Determination: To determine the MBC, an aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth and is plated onto antibiotic-free agar. After further incubation, the number of colonies is counted. The MBC is the lowest concentration that killed ≥99.9% of the initial bacterial inoculum.[19]

Time-Kill Assay Protocol

This assay measures the change in bacterial population density over time in the presence of an antimicrobial agent.

Methodology:

-

Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth and then diluted in fresh broth to a standardized starting density (e.g., 10⁵ to 10⁶ CFU/mL).[19][20]

-

Antibiotic Exposure: this compound is added to the bacterial cultures at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube with no antibiotic is included.[19]

-

Time-Point Sampling: The tubes are incubated with shaking at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.[20]

-

Viable Cell Counting: The aliquots are serially diluted and plated onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

Conclusion

This compound demonstrates potent, concentration-dependent bactericidal activity across a wide spectrum of clinically relevant pathogens. Its mechanism, centered on the dual inhibition of DNA gyrase and topoisomerase IV, leads to the formation of irreversible double-strand DNA breaks and subsequent cell death. The proximity of its MIC and MBC values underscores its strong killing capacity. While newer fluoroquinolones have been developed, a thorough understanding of this compound's bactericidal profile remains valuable for comparative analysis, resistance studies, and the development of next-generation topoisomerase inhibitors.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Comparative in vitro activity of this compound, two other quinolones and three board-spectrum beta-lactams using the E-Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bactericidal kinetics of various dosages of this compound simulated in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro susceptibility of staphylococci to this compound in comparison with six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation between growth curves and killing curves of Escherichia coli in the presence of this compound and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. actascientific.com [actascientific.com]

- 17. m.youtube.com [m.youtube.com]

- 18. idexx.com [idexx.com]

- 19. emerypharma.com [emerypharma.com]

- 20. DSpace [helda.helsinki.fi]

Fleroxacin's In-Vitro Activity Against Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of fleroxacin against various strains of Escherichia coli. The document details the antimicrobial's mechanism of action, quantitative susceptibility data, standard experimental protocols for its evaluation, and the mechanisms by which E. coli develops resistance.

Mechanism of Action: Inhibition of DNA Synthesis

This compound, a synthetic broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] In Escherichia coli, DNA gyrase is the primary target and is crucial for introducing negative supercoils into the DNA, a process necessary for the initiation of replication and transcription.[1][3] Topoisomerase IV's main role is in the separation of interlinked daughter DNA molecules following replication.[3]

This compound binds to the complex formed between these enzymes and the bacterial DNA.[2] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[2] The accumulation of these stabilized complexes leads to double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately results in bacterial cell death.[2]

This compound's mechanism of action against E. coli.

Quantitative Data on this compound Activity

The in-vitro potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and through time-kill kinetic assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below summarize the MIC data for this compound against E. coli from various studies.

| Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| Enterobacteriaceae (including E. coli) | 20,807 | - | ≤0.125-2 | - | [4] |

| E. coli (Urinary & Genital Tract Isolates) | - | - | ≤1 | - | [5][6] |

| Enterobacteriaceae (Clinical Isolates) | 541 | - | ≤2.0 | - | [7] |

| Complicated UTI Isolates (80% inhibited) | 400 | - | 1.0 | - | [8] |

| Complicated UTI Isolates (95% inhibited) | 400 | - | 4.0 | - | [8] |

| Table 1: this compound MIC values for E. coli and related Enterobacteriaceae. |

Time-Kill Kinetics

Time-kill assays provide data on the bactericidal or bacteriostatic activity of an antimicrobial over time. This compound generally exhibits rapid, concentration-dependent killing of E. coli.

| E. coli Strain | This compound Concentration | Time | Log Reduction in CFU/mL | % Killing | Reference |

| Clinical Isolates (MIC ≤ 2 mg/L) | Simulated 400 mg once daily dose | - | ≥2 | ≥99% | [9] |

| Ten E. coli strains | 0.5 x MIC | 2 hours | 2 | 99% | [10] |

| Ten E. coli strains | 0.5 x MIC | 6 hours | 3 | 99.9% | [10] |

| E. coli A20697 (Enterobacteriaceae) | 4 x MIC | 1.5 hours | 3 | 99.9% | [11] |

| Table 2: Bactericidal activity of this compound against E. coli from time-kill assays. |

Studies have noted a biphasic bactericidal activity of this compound against E. coli, which is a characteristic of fluoroquinolones.[12]

Experimental Protocols

The following are generalized protocols for determining the in-vitro activity of this compound against E. coli, based on standard methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination: Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

E. coli isolate

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the E. coli isolate on an appropriate agar plate overnight. Select several colonies to suspend in sterile saline or broth. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.

Workflow for Broth Microdilution MIC Testing.

Time-Kill Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

Materials:

-

Culture flasks or tubes

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

E. coli isolate

-

Incubator with shaking capability (35°C ± 2°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Grow an overnight culture of E. coli. Dilute this into fresh CAMHB and incubate until it reaches the logarithmic growth phase.

-

Standardization: Adjust the log-phase culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.

-

Antibiotic Addition: Add this compound to the test flasks at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Viable Count: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of appropriate dilutions onto agar plates.

-

Incubation: Incubate the plates at 35°C for 18-24 hours.

-

Data Analysis: Count the number of colonies (CFU) on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[13]

Workflow for a Time-Kill Kinetic Assay.

Mechanisms of Resistance in Escherichia coli

Resistance to this compound and other fluoroquinolones in E. coli is a significant clinical concern. It primarily arises through three mechanisms, and often a combination of these is present in highly resistant strains.

-

Target Enzyme Mutations: Chromosomal mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[9] These mutations alter the drug-binding site on the enzymes, reducing the affinity of this compound and diminishing its inhibitory effect.[1]

-

Reduced Drug Accumulation: This occurs through two main pathways:

-

Overexpression of Efflux Pumps: E. coli can actively transport this compound out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system.[1] Increased production of these pumps reduces the intracellular concentration of the antibiotic.

-

Downregulation of Porins: Reduced expression of outer membrane porin proteins, such as OmpF, can decrease the permeability of the cell wall to fluoroquinolones, limiting their entry into the bacterial cytoplasm.[9][14][15]

-

-

Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through the transfer of plasmids carrying specific resistance genes.[9] These include:

-

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.

-

AAC(6')-Ib-cr: This is an aminoglycoside acetyltransferase enzyme that has been modified to also acetylate and inactivate certain fluoroquinolones.

-

QepA and OqxAB: These are plasmid-encoded efflux pumps.[9]

-

Mechanisms of this compound resistance in E. coli.

Conclusion

This compound demonstrates potent, rapid bactericidal activity against Escherichia coli by targeting DNA gyrase and topoisomerase IV. Its efficacy, particularly against isolates from urinary tract infections, is well-documented. However, the emergence of resistance through mechanisms such as target site mutations and reduced drug accumulation poses a continuous challenge. A thorough understanding of its activity profile and the methodologies for its assessment is crucial for its effective clinical application and for the development of future antimicrobial strategies.

References

- 1. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound. A review of its pharmacology and therapeutic efficacy in various infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro activity of this compound against isolates causing complicated urinary tract infections and concentrations in seminal and prostatic fluid and in prostatic adenoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bactericidal kinetics of various dosages of this compound simulated in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation between growth curves and killing curves of Escherichia coli in the presence of this compound and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conditions required for the bactericidal activity of this compound and pefloxacin against Escherichia coli KL 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. This compound resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamic Profile of Fleroxacin: An In-Depth Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fleroxacin, a third-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This targeted disruption of DNA synthesis leads to the induction of the SOS response and ultimately, bacterial cell death. This technical guide provides a comprehensive overview of the preclinical pharmacodynamic properties of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying molecular and experimental frameworks.

Mechanism of Action

This compound exerts its bactericidal effect by targeting two critical type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[1][2][3]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme's primary role is the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By binding to and stabilizing the enzyme-DNA complex, this compound inhibits the re-ligation step of the topoisomerase activity. This results in the accumulation of double-strand DNA breaks, which are potent triggers of the bacterial SOS response, a global response to DNA damage. If the DNA damage is too extensive to be repaired by the SOS system, the cascade of events leads to irreversible DNA damage and subsequent cell death.

In Vitro Pharmacodynamic Properties

The in vitro activity of this compound has been extensively evaluated against a wide range of clinically relevant bacteria. Key pharmacodynamic parameters include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This compound demonstrates potent activity against Enterobacteriaceae and staphylococci.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | >5000 | 0.12 | 0.5 |

| Klebsiella pneumoniae | >2000 | 0.25 | 1 |

| Enterobacter cloacae | >1000 | 0.25 | 2 |

| Serratia marcescens | >500 | 0.5 | 2 |

| Proteus mirabilis | >1000 | 0.25 | 1 |

| Pseudomonas aeruginosa | >2000 | 2 | 8 |

| Haemophilus influenzae | >500 | ≤0.06 | 0.12 |

| Neisseria gonorrhoeae | >200 | ≤0.06 | 0.12 |

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (MSSA) | >1000 | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | >500 | 1 | 4 |

| Staphylococcus epidermidis | >500 | 0.5 | 1 |

| Streptococcus pneumoniae | >500 | 4 | 8 |

| Enterococcus faecalis | >500 | 4 | 8 |

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This compound exhibits concentration-dependent killing.

Table 3: Bactericidal Activity of this compound in Time-Kill Assays

| Organism | This compound Concentration | Time to 99% Kill (CFU/mL Reduction) | Reference |

| Escherichia coli | 0.5 x MIC | 6 hours (99.9% reduction) | [2] |

| Escherichia coli | 2-4 x MIC | Substantial decrease in CFU/mL | [2] |

| Strains with MIC ≤ 2 mg/L | Simulated 400 mg once daily dose | ≥ 99% reduction | [1] |

| Pseudomonas aeruginosa (MIC = 4 mg/L) | Simulated 500 mg once daily dose | 99% reduction (2-log) | [1] |

| Staphylococcus aureus (MRSA, MSSA) | Not specified | 2 to 4-log reduction at 24 hours | [4] |

| Staphylococcus epidermidis | Not specified | 2 to 4-log reduction at 24 hours | [4] |

In Vivo Pharmacodynamic Properties

Preclinical animal models are crucial for evaluating the efficacy of antimicrobial agents in a physiological setting. This compound has demonstrated significant efficacy in various infection models.

Table 4: In Vivo Efficacy of this compound in Preclinical Infection Models

| Animal Model | Infection Type | Pathogen(s) | This compound Regimen | Efficacy (Bacterial Load Reduction) |

| Rat | Intra-abdominal Abscess | Escherichia coli | Intravenous | Eradicated E. coli (≤2.84 ± 0.1 log₁₀ CFU/g) |

| Rat | Intra-abdominal Abscess | Bacteroides fragilis | Intravenous (with metronidazole or clindamycin) | Enhanced efficacy against B. fragilis (≤3.0 ± 0.1 log₁₀ CFU/g) |

| Mouse | Systemic Infection | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens | Single oral dose | Greater protective effects than norfloxacin and comparable to or greater than ciprofloxacin and ofloxacin. |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth.

Time-Kill Kinetic Assay

-

Bacterial Culture Preparation: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth.

-

Antibiotic Addition: this compound is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

-

Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Counting: Serial dilutions of the samples are plated on agar plates. After incubation, colonies are counted to determine the CFU/mL at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves.

Murine Systemic Infection Model

-

Animal Preparation: Immunocompetent or neutropenic mice are used. Neutropenia can be induced by cyclophosphamide administration.

-

Bacterial Challenge: Mice are infected intraperitoneally or intravenously with a standardized inoculum of the test pathogen.

-

Drug Administration: this compound is administered at various doses and schedules (e.g., single or multiple oral or subcutaneous doses) at a specified time post-infection.

-

Monitoring: Animals are monitored for survival over a set period.

-

Bacterial Load Determination (Optional): At specific time points, subsets of animals are euthanized, and target organs (e.g., spleen, liver, lungs) are aseptically removed, homogenized, and plated for CFU enumeration to determine the reduction in bacterial load.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potent bactericidal activity against a broad range of clinically significant pathogens. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, leads to rapid, concentration-dependent killing. The in vitro and in vivo data presented in this guide provide a solid foundation for understanding the antimicrobial efficacy of this compound and support its potential therapeutic applications. Further research focusing on the pharmacodynamic interactions with newer, more resistant bacterial strains will continue to refine our understanding of this important fluoroquinolone.

References

- 1. Bactericidal kinetics of various dosages of this compound simulated in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4 [frontiersin.org]

- 3. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever [frontiersin.org]

An In-depth Technical Guide to the Molecular Structure and Activity of Fleroxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect is achieved through the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides a comprehensive analysis of this compound's molecular structure, elucidates its mechanism of action, and explores the critical relationships between its structural components and antimicrobial efficacy. It includes a detailed summary of its antibacterial spectrum, pharmacokinetic profile, and methodologies for its evaluation, intended to serve as a vital resource for professionals in drug discovery and development.

Molecular Structure

This compound, with the chemical name 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a trifluorinated quinolone. Its core is a 4-oxo-1,4-dihydroquinoline ring system, which is essential for its antibacterial activity. Key substitutions on this core scaffold dictate its potency, spectrum, and pharmacokinetic properties:

-

N-1 Position: A 2-fluoroethyl group.

-

C-3 Position: A carboxylic acid group, crucial for binding to the DNA-enzyme complex.

-

C-6 Position: A fluorine atom, which significantly enhances antibacterial potency and cell penetration.

-

C-7 Position: A 4-methylpiperazin-1-yl ring, which influences the spectrum of activity and pharmacokinetic parameters.

-

C-8 Position: A fluorine atom.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[1] These enzymes are vital for managing DNA topology during replication.

The process unfolds as follows:

-

Enzyme Binding: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for strand passage, a process necessary to relieve supercoiling.[1]

-

Complex Stabilization: this compound intercalates into the DNA and binds to the enzyme-DNA complex. This stabilizes the complex in its cleaved state, preventing the re-ligation of the broken DNA strands.[1]

-

Inhibition of Replication: The accumulation of these stabilized complexes acts as a physical barrier, blocking the progression of the DNA replication fork.

-

Cell Death: This disruption of DNA replication and the generation of lethal double-strand breaks trigger a cascade of cellular events that ultimately lead to bacterial cell death.[1]

References

Methodological & Application

Application Notes and Protocols for Fleroxacin In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Accurate and reproducible in vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific bacterial isolate. This document provides detailed protocols for common in vitro susceptibility testing methods, including broth dilution, agar dilution, and disk diffusion, along with available data on quality control and historical interpretive criteria.

Important Note on Current Standards: this compound is an older fluoroquinolone, and as such, specific clinical breakpoints and quality control (QC) ranges are largely absent from the most recent versions of major international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented here are based on historical information and scientific publications. Laboratories performing susceptibility testing with this compound should establish and validate their own internal quality control parameters based on these established methodologies.

Data Presentation

Table 1: Historical this compound MIC and Disk Diffusion Interpretive Criteria for Neisseria gonorrhoeae

| Method | Disk Content | Susceptible | Intermediate | Resistant |

| Disk Diffusion | 5 µg | ≥ 33 mm | 28 - 32 mm | ≤ 27 mm |

| MIC (µg/mL) | - | ≤ 0.25 | 0.5 | > 0.5 |

| Source: Based on data for Neisseria gonorrhoeae from historical NCCLS (now CLSI) recommendations[1]. |

Table 2: Proposed Modified this compound Disk Diffusion Criteria (5-µg disk)

| Category | Zone Diameter (mm) | Correlating MIC (µg/mL) |

| Susceptible | ≥ 16 | ≤ 2 |

| Resistant | ≤ 11 | ≥ 8 |

| Note: These criteria were proposed in a 1995 study to improve accuracy and minimize false-susceptibility results against a collection of ciprofloxacin-resistant organisms. They may not reflect current resistance patterns. |

Table 3: Quality Control (QC) Strains for Fluoroquinolone Susceptibility Testing

| QC Strain | ATCC Number | Gram Stain | Typical Use |

| Escherichia coli | 25922 | Negative | General QC for Enterobacterales |

| Pseudomonas aeruginosa | 27853 | Negative | QC for non-fermenting Gram-negative bacilli |

| Staphylococcus aureus | 25923 | Positive | General QC for Staphylococci (Disk Diffusion) |

| Staphylococcus aureus | 29213 | Positive | General QC for Staphylococci (MIC Testing) |

| Haemophilus influenzae | 49247 | Negative | QC for fastidious organisms |

| Note: While these are standard QC strains for fluoroquinolones, specific acceptable ranges for this compound are not listed in current CLSI or EUCAST documents. Laboratories must establish their own performance ranges. |

Experimental Protocols

Broth Microdilution MIC Testing

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test organism grown to log phase

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Pipettes and sterile tips

-

Plate incubator (35°C ± 2°C)

Protocol:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH to aid dissolution). Filter-sterilize the solution.

-

Prepare Antibiotic Dilutions: a. In a sterile tube, dilute the this compound stock solution in CAMHB to achieve twice the highest desired final concentration. b. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. c. Add 200 µL of the twice-concentrated this compound solution to well 1. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).

-

Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. The growth control (well 11) must show adequate growth, and the sterility control (well 12) must remain clear.

Agar Dilution MIC Testing

This method involves incorporating varying concentrations of this compound into an agar medium.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Test organism(s)

-

Sterile saline or broth

-

McFarland turbidity standard (0.5)

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Water bath (45-50°C)

-

Incubator (35°C ± 2°C)

Protocol:

-

Prepare this compound Stock Solution: As described in the broth microdilution protocol.

-

Prepare Antibiotic-Containing Agar Plates: a. Prepare MHA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath. b. Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent. c. Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., add 1 mL of a 10x antibiotic dilution to 9 mL of agar). Mix thoroughly by inverting the tube several times to avoid bubbles. d. Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify. e. Prepare a growth control plate containing no antibiotic.

-

Prepare Bacterial Inoculum: Prepare a 0.5 McFarland standard suspension of each test organism as described previously. This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, including hazes or single colonies. The growth on the control plate should be confluent.

Disk Diffusion (Kirby-Bauer) Testing

This qualitative method assesses the susceptibility of a bacterium to a fixed concentration of this compound impregnated on a paper disk.

Materials:

-

5-µg this compound susceptibility disks

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Test organism

-

Sterile saline or broth

-

McFarland turbidity standard (0.5)

-

Sterile cotton swabs

-

Disk dispenser or sterile forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Protocol:

-

Prepare Bacterial Inoculum: Prepare a 0.5 McFarland standard suspension of the test organism as described in the previous methods.

-

Inoculate MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Apply Antibiotic Disk: Aseptically place a 5-µg this compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the result based on established (historical) criteria (see Table 1 and 2).

Mandatory Visualizations

Caption: General workflow for in vitro susceptibility testing methods.

Caption: Logical workflow for quality control in susceptibility testing.

References

Application Note: Preparation and Stability of Fleroxacin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and stability assessment of fleroxacin stock solutions. This compound is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] Accurate preparation and storage of stock solutions are critical for reliable and reproducible experimental results. This application note includes solubility data, step-by-step preparation methods, recommended storage conditions, and a validated High-Performance Liquid Chromatography (HPLC) method for stability testing.

This compound Solubility and Stock Solution Preparation

The solubility of this compound is highly dependent on the solvent and pH.[4] It is a crystalline solid that is sparingly soluble in water but can be dissolved in alkaline or organic solvents.[5]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

| Solvent | Concentration | Method/Notes | Citation |

| Water | 33.33 mg/mL (90.24 mM) | Requires ultrasonication and pH adjustment to 11 with NaOH. | [4] |

| 0.1 M NaOH | 9.17 mg/mL (24.83 mM) | Requires ultrasonication and pH adjustment to 12 with NaOH. | [4] |

| PBS (pH 7.2) | ~10 mg/mL | - | [5][6] |

| DMSO | ~15 mg/mL | - | [5][6] |

| DMSO | < 1 mg/mL | Insoluble or slightly soluble. | [4][7] |

| Dimethylformamide (DMF) | ~0.1 mg/mL | - | [5][6] |

Note: Discrepancies in DMSO solubility may be due to the purity and water content of the solvent. Using fresh, anhydrous DMSO is recommended.[8]

Protocol 1: Preparation of this compound Stock Solution in an Aqueous Alkaline Solution

This protocol is suitable for preparing a high-concentration aqueous stock solution.

Materials:

-

This compound powder

-

Sterile, purified water

-

1 M Sodium Hydroxide (NaOH) solution

-

Ultrasonic bath

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of sterile water to achieve a concentration slightly less than the target.

-

While stirring, slowly add 1 M NaOH dropwise to the suspension until the pH reaches 11.[4]

-

Place the solution in an ultrasonic bath to facilitate dissolution until the solution is clear.[4]

-

Adjust the final volume with sterile water to reach the target concentration.

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter.[4]

-

Aliquot the stock solution into light-protected tubes for storage.

Protocol 2: Preparation of this compound Stock Solution in DMSO

This protocol is common for in vitro experiments where an organic solvent is acceptable.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer or ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to the powder.

-

Vortex or sonicate the mixture until the this compound is completely dissolved.[9] Sonication is recommended to aid dissolution.[9]

-

Aliquot the stock solution into appropriate vials for storage.

Note: When diluting DMSO stock solutions into aqueous buffers for biological experiments, ensure the final concentration of DMSO is not toxic to the cells.[5]

Storage and Stability of this compound Solutions

Proper storage is crucial to maintain the integrity of this compound solutions. Key factors affecting stability include temperature, light, and repeated freeze-thaw cycles.[4][7]

Recommended Storage Conditions

| Solution Type | Storage Temperature | Duration | Special Conditions | Citation |

| Solid Powder | -20°C | ≥ 4 years | - | [5] |

| In Solvent | -80°C | 6 months to >1 year | Protect from light; aliquot to avoid freeze-thaw cycles. | [4][9] |

| In Solvent | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles. | [4][7] |

| Aqueous Solution (PBS) | Room Temperature | Not recommended for >1 day | - | [5] |

Best Practices for Ensuring Stability

-

Aliquoting: Stock solutions should be stored in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4][7]

-

Light Protection: this compound is susceptible to photo-degradation.[10] Always store solutions in amber vials or tubes wrapped in foil.[4]

-

pH: The pH of aqueous solutions can affect stability. Maintain the recommended pH from the preparation protocol.

Protocol: Stability Assessment by HPLC

A stability-indicating HPLC method can be used to determine the concentration of this compound and detect the presence of degradation products. The following method is adapted from a validated protocol for this compound analysis.[10]

Experimental Workflow for Stability Study

Caption: Workflow for assessing the stability of this compound solutions.

Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Triethylamine (TEA)

-

Phosphoric acid (H₃PO₄)

-

Purified water (HPLC grade)

-

This compound reference standard

-

This compound solution to be tested

Chromatographic Conditions

| Parameter | Condition | Citation |

| Column | YMC Pack ODS-AQ (Reversed-Phase C18) | [10] |

| Mobile Phase | Acetonitrile : Water : Triethylamine (50:50:0.5, v/v/v) | [10] |

| pH | Adjusted to 6.30 with H₃PO₄ | [10] |

| Flow Rate | 1.0 mL/min (Isocratic) | [11] |

| Detection | UV at 280 nm | [10] |

| Injection Volume | 20 µL | [12] |

| Temperature | Ambient | [11] |

Procedure

-

Standard Preparation: Prepare a series of standard solutions of this compound (e.g., 0.01 to 1.30 µg/mL) in the mobile phase to generate a calibration curve.[10]

-

Sample Preparation: Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Forced Degradation (Optional): To confirm the method is stability-indicating, expose the this compound solution to stress conditions such as heat (e.g., 80°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), or intense UV light for a defined period. Neutralize the acid/base-stressed samples before analysis.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks in the chromatograms of stressed samples indicates degradation products, confirming the stability-indicating nature of the method.[10]

Mechanism of Action

This compound is a bactericidal agent that targets essential bacterial enzymes, DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] this compound stabilizes the complex formed between these enzymes and the bacterial DNA, which prevents the re-ligation of cleaved DNA strands.[1] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[1]

This compound Signaling Pathway

Caption: this compound's mechanism of action leading to bacterial cell death.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Antibiotic | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]

- 10. Validation of an HPLC method for the determination of this compound and its photo-degradation products in pharmaceutical forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]

- 12. akademiamedycyny.pl [akademiamedycyny.pl]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Fleroxacin Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of Fleroxacin, a broad-spectrum fluoroquinolone antibiotic. The included methodologies cover systemic infections, urinary tract infections (UTI), endocarditis, and pneumonia models.

Mechanism of Action

This compound is a synthetic fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By inhibiting these essential enzymes, this compound disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1] Its broad spectrum of activity includes many Gram-negative and some Gram-positive bacteria.[2][3][4]

Quantitative Data Summary

In Vitro Activity of this compound

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.05 | 0.1 |

| Klebsiella pneumoniae | 0.1 | 0.2 |

| Pseudomonas aeruginosa | 0.5 | 2.0 |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 |

| Staphylococcus aureus (MRSA) | 1.0 | 8.0 |

| Haemophilus influenzae | ≤0.015 | 0.03 |

| Neisseria gonorrhoeae | 0.03 | 0.06 |

| Mycobacterium tuberculosis | - | 6.25 |

| Mycobacterium kansasii | - | 3.13 |

| Mycobacterium fortuitum | - | 6.25 |

Note: MIC values can vary depending on the specific strains and testing conditions.

Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Dosage | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) |

| Mouse | 10 mg/kg | IV | - | - | - | - |

| Rat | 20 mg/kg | IV | - | - | - | - |

| Rabbit | 30 mg/kg | IV | - | - | - | - |

| Dog | 20 mg/kg | IV | ~7.5 | ~0.5 | ~4.5 | ~30 |

| Cynomolgus Macaque | 70 mg/kg | Oral | - | - | - | - |

Note: Pharmacokinetic parameters can vary based on the animal strain, age, and health status.

In Vivo Efficacy of this compound in Murine Systemic Infection Models

| Pathogen | Mouse Strain | This compound Dose (mg/kg, oral) | Efficacy Endpoint | Outcome | Reference |

| Staphylococcus aureus | ICR | 25 | PD50 | Protective effect observed | [2][5] |

| Escherichia coli | ICR | 6.25 | PD50 | Protective effect observed | [2][5] |

| Pseudomonas aeruginosa | ICR | 50 | PD50 | Protective effect observed | [2][5] |

| Serratia marcescens | ICR | 12.5 | PD50 | Protective effect observed | [2][5] |

PD50: Protective dose required to save 50% of the infected animals.

Experimental Protocols

Murine Systemic Infection Model

This model is used to evaluate the efficacy of this compound against systemic bacterial infections.

Materials:

-

6-8 week old male or female ICR mice.

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Tryptic Soy Broth (TSB) or other suitable bacterial culture medium.

-

Saline (0.9% NaCl).

-

Mucin.

-

This compound.

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

Protocol:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in TSB at 37°C.

-

Dilute the overnight culture in fresh TSB and incubate until it reaches the mid-logarithmic growth phase.

-

Harvest the bacteria by centrifugation, wash with saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum is typically suspended in a 5% mucin solution to enhance virulence.

-

-

Infection:

-